1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone
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Overview
Description
1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone typically involves multistep synthetic routes. One common method includes the use of Friedel-Crafts acylation followed by a series of reactions such as nitration, reduction, and bromination . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the indole ring.
Major Products: The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their potential therapeutic applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-butan-2-yl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H26N2O2/c1-4-15(2)25-20(12-13-21(25)26)22-18-10-5-6-11-19(18)24-23(22)16-8-7-9-17(14-16)27-3/h5-11,14-15,20,24H,4,12-13H2,1-3H3 |
InChI Key |
JMUTXESOAZLSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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